molecular formula C4H4N2OS B13094109 5-Aminothiazole-4-carbaldehyde

5-Aminothiazole-4-carbaldehyde

Cat. No.: B13094109
M. Wt: 128.15 g/mol
InChI Key: CLYIMZAFRVVJOE-UHFFFAOYSA-N
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Description

5-Aminothiazole-4-carbaldehyde: is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminothiazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier formylation of 2-aminothiazoles. This method typically uses reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position of the thiazole ring . Another method involves the condensation of α-haloketones with thiourea, followed by formylation .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of polymer-supported catalysts has been explored to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Aminothiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Aminothiazole-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: This compound exhibits significant biological activities, making it a valuable scaffold in the development of antimicrobial, anticancer, and anti-inflammatory agents. It has been studied for its potential to inhibit bacterial growth and cancer cell proliferation .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its derivatives are also employed as intermediates in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-aminothiazole-4-carbaldehyde varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell survival and proliferation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Aminothiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group at the 4-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-amino-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4-3(1-7)6-2-8-4/h1-2H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYIMZAFRVVJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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